3-Methyl-7-(trifluoromethyl)isoquinoline
Description
The Preeminent Role of Isoquinoline (B145761) Core Structures in Contemporary Chemical and Biological Research Paradigms
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of a vast number of biologically active molecules. rsc.orgnih.gov This privileged structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common feature in numerous natural products, particularly alkaloids, and synthetic compounds developed for therapeutic use. researchgate.netwikipedia.org Its prevalence in medicinal chemistry stems from its ability to serve as a versatile framework for the design of agents targeting a wide array of biological pathways. rsc.orgnih.gov
Derivatives of isoquinoline have been successfully developed into drugs for treating a broad spectrum of diseases, including cancer, infections, neurological disorders, and cardiovascular conditions. nih.gov The hydroisoquinoline core, a reduced form of isoquinoline, is also a key component in many bioactive compounds with demonstrated anti-tumor, anti-HIV, antibiotic, and anti-inflammatory activities. researchgate.net The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a significant focus for synthetic organic and medicinal chemists. rsc.orgnih.gov
Methodological Integration of the Trifluoromethyl Group for Modulating Molecular Properties and Advancing Research Applications
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established and powerful strategy in modern drug design. hovione.com This functional group is frequently employed to enhance the physicochemical and biological properties of a lead compound. mdpi.comwikipedia.org The unique electronic properties of the trifluoromethyl group, including its high electronegativity and electron-withdrawing nature, can significantly influence the characteristics of the molecule it is attached to. mdpi.com
Key modifications imparted by the trifluoromethyl group include:
Enhanced Lipophilicity: The -CF3 group is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and increase its volume of distribution. mdpi.com
Metabolic Stability: Replacing a metabolically vulnerable methyl group or hydrogen atom with a trifluoromethyl group can block sites of metabolic oxidation, leading to a longer half-life and reduced drug dosage. mdpi.comwikipedia.org
Receptor Binding Affinity: The steric bulk and electronic effects of the -CF3 group can lead to more favorable interactions with the target protein, enhancing binding affinity and potency. mdpi.com
Alteration of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's ionization state at physiological pH. wikipedia.orgnih.gov
The strategic placement of a trifluoromethyl group can therefore be a critical step in the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Table 1: Comparison of Physicochemical Properties of Methyl and Trifluoromethyl Groups
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Molecular Properties |
| Van der Waals Radius | 2.0 Å | 2.7 Å | Increased steric bulk |
| Electronegativity (Pauling Scale) | 2.20 (for Carbon) | 3.98 (for Fluorine) | Strong electron-withdrawing effect |
| Lipophilicity (Hansch-Leo π value) | +0.56 | +0.88 | Increased lipophilicity |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Enhanced metabolic stability |
Positional and Structural Significance of 3-Methyl-7-(trifluoromethyl)isoquinoline within the Broader Isoquinoline Chemical Space
While direct and extensive research on the specific compound This compound is not widely documented in publicly available literature, its structural features suggest potential significance based on established principles of medicinal chemistry. The strategic placement of a methyl group at the 3-position and a trifluoromethyl group at the 7-position of the isoquinoline core would likely confer a unique combination of properties.
The methyl group at the 3-position can influence the molecule's interaction with biological targets and may also be a site for further chemical modification. The trifluoromethyl group at the 7-position, located on the benzene ring portion of the isoquinoline scaffold, is expected to significantly impact the molecule's electronic and pharmacokinetic properties. This substitution pattern is analogous to that seen in other bioactive molecules where a trifluoromethyl group is used to modulate activity and metabolic stability.
For instance, studies on related trifluoromethylated isoquinoline derivatives, such as 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, have demonstrated that the trifluoromethyl group can lead to selective inhibition of certain enzymes. nih.gov In these cases, the trifluoromethyl group was found to decrease the basicity of the isoquinoline nitrogen and provide steric bulk, which influenced receptor binding selectivity. nih.gov
Therefore, this compound represents a potentially valuable scaffold for chemical and biological research. Its unique substitution pattern could be exploited to develop novel probes for studying biological systems or as a starting point for the design of new therapeutic agents. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-8-2-3-10(11(12,13)14)5-9(8)6-15-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLCUXVKISFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(F)(F)F)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Mechanisms and Comprehensive Reactivity Studies of 3 Methyl 7 Trifluoromethyl Isoquinoline
Detailed Mechanistic Investigations of Synthetic Pathways to 3-Methyl-7-(trifluoromethyl)isoquinoline
The synthesis of substituted isoquinolines can be achieved through several classic methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The mechanistic intricacies of these pathways, when applied to a molecule bearing both methyl and trifluoromethyl substituents, are a subject of advanced study, often requiring computational and spectroscopic techniques for full elucidation.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of isoquinoline (B145761) synthesis. researchgate.netresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway, characterize the geometry of transition states, and calculate the activation energies for key steps. nih.gov
For a plausible Bischler-Napieralski-type synthesis of this compound, DFT calculations would be employed to model the entire reaction coordinate. This begins with the N-acetylation of a 2-(4-(trifluoromethyl)phenyl)ethylamine precursor, followed by Lewis acid-mediated cyclization. DFT studies can pinpoint the precise structure of the six-membered transition state during the key electrophilic aromatic substitution step. The calculations would quantify the energetic barrier for this cyclization, which is influenced by the electron-withdrawing nature of the trifluoromethyl group. The subsequent oxidation of the resulting dihydroisoquinoline to the aromatic isoquinoline can also be modeled to understand its thermodynamics and kinetics. nih.gov
Methodologies such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are commonly used for these calculations, often incorporating a solvent model to simulate reaction conditions more accurately. researchgate.netnih.gov The intrinsic reaction coordinate (IRC) calculations are then used to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. nih.gov
Table 1: Representative Data from DFT Analysis of a Hypothetical Isoquinoline Synthesis
| Computational Parameter | Purpose | Typical Output/Insight |
|---|---|---|
| Geometry Optimization | Find the lowest energy structure of reactants, intermediates, and products. | Optimized bond lengths, bond angles, and dihedral angles. |
| Transition State (TS) Search | Locate the highest energy point along the reaction coordinate. | Structure of the TS; identification of a single imaginary frequency. |
| Frequency Calculation | Characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Zero-point vibrational energies (ZPVE) and thermal corrections. |
| Intrinsic Reaction Coordinate (IRC) | Confirm the connection between a transition state and its corresponding reactant and product. | Minimum energy path visualization. |
| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and orbital interactions. | Atomic charges, orbital occupancies, and delocalization effects. |
The synthesis of this compound proceeds through a series of transient intermediates whose stability dictates the reaction's feasibility and outcome. In a Bischler-Napieralski pathway, the key intermediates are:
N-acetyl-2-(4-(trifluoromethyl)phenyl)ethylamine: This stable amide is formed by the acylation of the corresponding phenethylamine (B48288).
Nitrilium-type Ion/Acyliminium Ion: Upon treatment with a dehydrating agent (e.g., P₂O₅ or POCl₃), the amide carbonyl is activated. Subsequent intramolecular cyclization via electrophilic attack on the electron-rich benzene (B151609) ring proceeds through a high-energy, six-membered transition state to form a dihydroisoquinolinium intermediate. The electron-withdrawing trifluoromethyl group at the para-position deactivates the ring, making this cyclization step more challenging and often requiring harsher conditions compared to unsubstituted analogues.
3-Methyl-7-(trifluoromethyl)-3,4-dihydroisoquinoline: This is the direct product of the cyclization. It is a non-aromatic, cyclic imine-type intermediate.
Aromatization: The final step involves the oxidation of the dihydroisoquinoline intermediate. This is typically achieved by using a mild oxidant like palladium on carbon (Pd/C) or by disproportionation, leading to the formation of the stable aromatic this compound.
Spectroscopic identification (e.g., in-situ IR or NMR) of these intermediates is challenging due to their transient nature but essential for confirming the proposed mechanistic pathway.
Intrinsic Reactivity Profiles of the Isoquinoline Nitrogen Heterocycle and the Trifluoromethyl Group
The reactivity of this compound is a composite of the individual characteristics of its constituent parts.
Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is a tertiary amine and possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the basicity of the nitrogen in this specific molecule is significantly attenuated by the powerful electron-withdrawing nature of the 7-trifluoromethyl group. This effect reduces the nitrogen's ability to be protonated and lowers its reactivity towards electrophiles. Nevertheless, it can still undergo reactions such as N-oxidation with peroxy acids to form the corresponding N-oxide. youtube.com
Trifluoromethyl Group: The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. It exerts a powerful negative inductive effect (-I), deactivating the benzene ring towards electrophilic attack. It is exceptionally stable and generally unreactive towards most chemical reagents due to the high strength of the carbon-fluorine bonds. Its presence enhances the thermal and metabolic stability of the molecule.
Strategic Functional Group Transformations and Derivatization Endeavors
Derivatization of the this compound core is key to exploring its potential applications. Such transformations are governed by the intrinsic reactivity of the scaffold.
The regioselectivity of substitution reactions on the isoquinoline ring is well-established but is further modulated by the existing methyl and trifluoromethyl groups. nih.gov
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the isoquinoline nucleus occurs preferentially on the benzene ring at positions C5 and C8. youtube.comgcwgandhinagar.com In this compound, the 7-CF₃ group strongly deactivates the entire ring, particularly the adjacent C6 and C8 positions. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to be difficult and would likely yield the 5-substituted isomer as the major product, as this position is least affected by the deactivating group.
Nucleophilic Aromatic Substitution (NuSA): Nucleophilic attack occurs on the electron-deficient pyridine (B92270) ring, primarily at the C1 position. youtube.comgcwgandhinagar.com The presence of the electron-withdrawing 7-CF₃ group enhances the electrophilicity of the heterocyclic ring, making the C1 position even more susceptible to attack by nucleophiles. Reactions like the Chichibabin amination (using sodium amide) would be expected to proceed efficiently to give 1-amino-3-methyl-7-(trifluoromethyl)isoquinoline.
Table 2: Predicted Regioselectivity for Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product Position | Rationale |
|---|---|---|---|
| Electrophilic (Nitration) | HNO₃/H₂SO₄ | C5 | C5 is the most activated position for EAS on the isoquinoline ring; the 7-CF₃ group deactivates C6 and C8. gcwgandhinagar.com |
| Electrophilic (Bromination) | Br₂/FeBr₃ | C5 | Similar to nitration, attack is directed away from the deactivating CF₃ group. |
| Nucleophilic (Amination) | NaNH₂ (Chichibabin) | C1 | C1 is the most electrophilic carbon in the pyridine ring, further activated by the remote 7-CF₃ group. youtube.com |
| Nucleophilic (Hydroxylation) | KOH, fusion | C1 | Strong nucleophiles attack the electron-deficient C1 position. |
C3-Methyl Group: The methyl group at the C3 position offers several handles for derivatization. Its protons are slightly acidic due to the adjacent sp²-hybridized carbon and the ring nitrogen. It can undergo:
Condensation: Reaction with aromatic aldehydes under basic conditions to form styryl derivatives.
Oxidation: Controlled oxidation could potentially yield 3-formyl-7-(trifluoromethyl)isoquinoline or, with stronger oxidizing agents, 3-carboxy-7-(trifluoromethyl)isoquinoline.
Halogenation: Radical halogenation (e.g., with N-bromosuccinimide) could install a halogen on the methyl group, creating a 3-(halomethyl) derivative, which is a versatile intermediate for further nucleophilic substitution.
C7-Trifluoromethyl Group: The trifluoromethyl group is notoriously robust and chemically inert. Direct modification of the CF₃ group on an aromatic ring without affecting the rest of the molecule is exceedingly challenging and not typically feasible with standard laboratory reagents. Its primary role remains to modulate the electronic properties and metabolic stability of the scaffold rather than to serve as a reactive handle.
Structure Activity Relationship Sar Investigations in Trifluoromethylated Isoquinoline Systems
Microscopic Influence of the Trifluoromethyl Group on Intermolecular and Intramolecular Interactions
The trifluoromethyl group exerts a profound influence on the molecular level, altering both the intramolecular environment and the potential for intermolecular interactions. Its strong electronegativity and specific geometry are central to these effects.
The fluorine atoms of the trifluoromethyl group can participate in various non-covalent interactions, including halogen bonding. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. mdpi.com While fluorine is the least polarizable halogen, its high electronegativity can induce these interactions, particularly when part of a CF3 group. mdpi.comnih.gov
F…O Interactions: The electrophilic region on a fluorine atom can interact with electron-dense oxygen atoms, such as those in carbonyl groups or ether linkages within biological targets. mdpi.com These I···O halogen bonds are generally preferred over π-type interactions due to the greater negative electrostatic potential on the oxygen atom. mdpi.com
F…F Interactions: Contacts between fluorine atoms can also occur. The replacement of hydrogen with fluorine has been shown to increase interaction energy and the number of F…F contacts. nih.gov These can be classified as Type I (dispersion-led) or Type II (σ-hole-led) interactions, with the latter being considered true halogen bonds. nih.gov
C-H…F Interactions: The fluorine atoms of a CF3 group can act as hydrogen bond acceptors, forming C-H…F hydrogen bonds with nearby C-H donors. mdpi.comnih.gov Studies on halogenated molecules have identified the presence of methylene (B1212753) C-H···F interactions, which can influence crystal packing and molecular conformation. nih.gov
The energetic contribution of these interactions is significant, with QM/MM calculations on -CH3/-CF3 substituted pairs showing that the CF3 group can improve binding energy, an effect largely driven by electrostatic energy or solvation free energy. researchgate.net
The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group induces significant steric and electronic changes in the parent molecule. researchgate.net
Steric Effects: The trifluoromethyl group is considerably larger and bulkier than a methyl group. mdpi.com This increased steric bulk can be a critical determinant of biological activity. For instance, in a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the steric bulk at the 3-position was credited with decreasing affinity for the α2-adrenoceptor, thereby enhancing selectivity for the phenylethanolamine N-methyltransferase (PNMT) enzyme. nih.gov
Electronic Effects: The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This has several consequences:
pKa Reduction: It can decrease the pKa of nearby basic groups, such as the amine in the tetrahydroisoquinoline ring system, affecting its ionization state at physiological pH. nih.gov
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. mdpi.comnih.gov This can improve membrane permeability and facilitate penetration of the blood-brain barrier. mdpi.comnih.gov
Metabolic Stability: The strength of the carbon-fluorine bond enhances resistance to metabolic degradation, which can prolong the biological effect of a drug. mdpi.com
Table 1: Comparison of Methyl vs. Trifluoromethyl Group Properties
| Feature | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Consequence of Substitution |
|---|---|---|---|
| Size (Sterics) | Smaller | Larger, bulkier mdpi.com | Can enhance selectivity by preventing binding to certain off-targets. nih.gov |
| Electronics | Weakly electron-donating | Strongly electron-withdrawing mdpi.com | Alters pKa of nearby functional groups; modifies electrostatic interactions. mdpi.comnih.gov |
| Lipophilicity | Lower | Higher mdpi.comnih.gov | Increases membrane permeability and potential for CNS penetration. mdpi.com |
| Metabolic Stability | Susceptible to oxidation | More resistant to metabolic degradation mdpi.com | Can lead to a longer biological half-life. mdpi.com |
| Binding Interactions | Prefers Leu, Met, Cys, Ile researchgate.net | Prefers Phe, Met, Leu, Tyr researchgate.net | Substitution near Phe, His, Arg is likely to improve bioactivity. researchgate.net |
Consequence of Methyl Group Position and Broader Substituent Effects on the Isoquinoline (B145761) Scaffold
The position of the methyl group on the isoquinoline ring, as well as the nature of other substituents, plays a pivotal role in defining the molecule's pharmacological properties. Studies on the related quinoline (B57606) scaffold have shown that the presence of a methyl substituent in the 2nd position influences optical and photochromic properties. researchgate.net This suggests that the methyl group's location on the isoquinoline ring in 3-Methyl-7-(trifluoromethyl)isoquinoline is not arbitrary and likely fine-tunes its interaction with biological targets.
Broader investigations into isoquinoline derivatives have demonstrated that various substituents can confer significant biological activity. In one study, 25 newly synthesized isoquinoline derivatives were evaluated for their inhibitory effects on uterine contraction and Rho-kinase (ROCK II) activity. nih.gov The results showed that the isoquinoline structure is a promising scaffold for developing new inhibitors and that specific substitution patterns are key to potency. nih.gov For example, two compounds from the series, designated 218 and 852, were found to decrease active ROCK II levels and relax the uterus with greater potency than the established inhibitor fasudil. nih.gov This highlights that while the core scaffold is important, the specific arrangement and nature of its substituents are the ultimate determinants of efficacy and selectivity.
Comparative Structure-Activity Relationship Analysis with Cognate Isoquinoline and Quinoline Derivatives
Comparing the SAR of this compound with related isoquinoline and quinoline derivatives provides a broader context for understanding its potential biological role. Quinolines and isoquinolines are isomers, differing only in the position of the nitrogen atom in the heterocyclic ring, a subtle change that can lead to distinct pharmacological profiles. nih.gov
The effects of substituents can vary significantly even between the closely related quinoline and isoquinoline scaffolds.
On Isoquinolines: A study on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines found that these compounds were selective inhibitors of PNMT over the α2-adrenoceptor. nih.gov The trifluoromethyl group at position 3 was crucial for this selectivity. While most compounds in the series had modest affinity for PNMT, compound 16 (which includes a 7-bromo substituent) showed good affinity (PNMT Ki = 0.52 μM) and exceptional selectivity (selectivity > 1900). nih.gov This demonstrates how combining the 3-CF3 group with another substituent at the 7-position can dramatically enhance both potency and selectivity. nih.gov
On Quinolines: In quinoline-based systems, substituent effects are also pronounced. For example, SAR studies of certain quinoline-imidazole hybrids as antimalarial agents showed that an electron-donating methoxy (B1213986) group at position-2 enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov In other quinoline derivatives designed as antitumor agents, the steric and electronic properties of substituents at the 8-position were modulated to influence stability and biological activity. nih.gov
Table 2: Activity of 7-Substituted-3-Trifluoromethyl-1,2,3,4-Tetrahydroisoquinolines
| Compound | 7-Position Substituent | PNMT Kᵢ (μM) | α₂ Kᵢ (μM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) |
|---|---|---|---|---|
| 14 | -H | 35 | >24,500 | 700 |
| 16 | -Br | 0.52 | >1,000 | >1900 |
Data sourced from a study on selective inhibitors of phenylethanolamine N-methyltransferase. nih.gov
Positional isomerism, the phenomenon where compounds have the same formula but differ in the position of substituents on a parent structure, can dramatically affect pharmacological outcomes. nih.govnih.gov Moving a substituent can alter a molecule's shape, dipole moment, and the specific interactions it can form with a target. nih.gov
For example, a study on NOSH-aspirin isomers (ortho-, meta-, and para-substituted) found that their potency in inhibiting colon cancer cell growth varied significantly. nih.gov The ortho-isomer was approximately 5-fold more potent than the meta-isomer and 10-fold more potent than the para-isomer, demonstrating a clear structure-activity relationship based on substituent position. nih.gov
In the context of this compound, this principle is critical. The specific placement of the methyl group at C-3 and the trifluoromethyl group at C-7 is expected to produce a distinct pharmacological profile compared to other possible isomers, such as 7-Methyl-3-(trifluoromethyl)isoquinoline or isomers with substitution at different positions on the rings. The failure of certain positional isomers to form co-crystals due to steric hindrance and intramolecular hydrogen bonding preferences further underscores how substituent placement dictates intermolecular interactions. nih.gov Each unique arrangement of these two functional groups on the isoquinoline scaffold would result in a different spatial presentation of steric bulk, lipophilic domains, and electron-withdrawing potential, thereby modulating its binding affinity and selectivity for various biological targets.
Exploration of Biological Activities and Molecular Target Engagement of 3 Methyl 7 Trifluoromethyl Isoquinoline Analogues
Rigorous Investigations into Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine, catalyzing the transfer of a methyl group to norepinephrine. Inhibitors of this enzyme are of significant interest for studying the physiological roles of epinephrine. Research has focused on developing selective inhibitors that can differentiate PNMT from other adrenergic receptors.
A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been synthesized and evaluated as inhibitors of PNMT. nih.govacs.org These compounds were specifically designed to explore how the trifluoromethyl group influences selectivity for PNMT over the α2-adrenoceptor. nih.govacs.org
Among the synthesized compounds, certain analogues demonstrated remarkable selectivity. For instance, compound 14 (3-trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline) and compound 16 (3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline) were identified as some of the most selective inhibitors of PNMT known. nih.govacs.orgacs.org Compound 14 exhibited a selectivity ratio (α2 Ki/PNMT Ki) of 700, while compound 16 showed an even greater selectivity of over 1900. acs.orgacs.org This high degree of selectivity is primarily attributed to a significant decrease in their affinity for the α2-adrenoceptor rather than a potentiation of their PNMT inhibition. acs.org While most compounds in the series showed lower affinity for PNMT compared to previously studied inhibitors, compound 16 was an exception, displaying good affinity with a PNMT Ki of 0.52 μM. nih.govacs.orgacs.org
The lipophilic nature conferred by the 3-trifluoromethyl moiety in compounds 14 and 16 makes them promising candidates for developing highly selective PNMT inhibitors that may be capable of penetrating the blood-brain barrier. nih.govacs.org
Table 1: PNMT Inhibition and Selectivity of Trifluoromethylated Tetrahydroisoquinolines
| Compound | 7-Substituent | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) |
|---|---|---|---|---|
| 13 | -SO₂CH₃ | --- | >400 | --- |
| 14 | -NO₂ | --- | >400 | 700 |
| 15 | -CN | --- | >400 | --- |
| 16 | -Br | 0.52 | >400 | >1900 |
Data sourced from studies on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines. acs.orgacs.org
The molecular basis for the observed selectivity of 3-trifluoromethylated tetrahydroisoquinolines for PNMT over the α2-adrenoceptor is twofold. nih.govacs.org It involves steric factors and electronic effects that differentially impact binding at the two distinct sites. nih.govacs.org
The primary reason for high selectivity is a marked decrease in affinity for the α2-adrenoceptor. acs.org This is largely due to steric bulk intolerance around the 3-position of the tetrahydroisoquinoline (THIQ) scaffold at the α2-adrenoceptor. nih.govacs.org The trifluoromethyl group is significantly larger than a hydrogen or methyl group, and this bulk is poorly accommodated in the binding pocket of the α2-adrenoceptor.
Furthermore, the electron-withdrawing nature of the 3-trifluoromethyl group decreases the pKa of the secondary amine in the THIQ ring. nih.govacs.orgacs.org This reduction in basicity is less tolerated by the α2-adrenoceptor than by the active site of PNMT, further contributing to the reduced affinity for the receptor and enhancing selectivity. In a related series, it was found that alkyl chains on a sulfonamide nitrogen containing an electron-dense atom, like fluorine, were favored in the PNMT active site and had low α2-adrenoceptor affinity, resulting in good selectivity. nih.gov
Detailed Studies on Alpha2-Adrenoceptor Binding Affinity
The α2-adrenoceptors are a class of G protein-coupled receptors that are crucial in regulating neurotransmitter release. The interaction of isoquinoline (B145761) derivatives with these receptors is a key determinant of their pharmacological profile and selectivity.
The introduction of a trifluoromethyl group at the 3-position of the tetrahydroisoquinoline nucleus has a profound and detrimental effect on binding affinity for the α2-adrenoceptor. acs.org All of the 3-trifluoromethyl-THIQ analogues studied displayed significantly diminished affinity for the α2-adrenoceptor, with Ki values greater than 400 µM. acs.org This demonstrates that the trifluoromethyl substitution is a key structural feature for achieving selectivity for PNMT by effectively eliminating α2-adrenoceptor binding. nih.govacs.org The decreased affinity is a direct consequence of the electronic and steric properties of the trifluoromethyl group. nih.govacs.org
The diminished affinity of 3-trifluoromethyl-tetrahydroisoquinolines for the α2-adrenoceptor is primarily explained by two key physicochemical principles: steric intolerance and pKa effects. nih.govacs.org
The binding site of the α2-adrenoceptor exhibits significant steric intolerance around the region that accommodates the 3-position of the THIQ ring. nih.govacs.org The bulky trifluoromethyl group creates a steric clash within the receptor's binding pocket, preventing the high-affinity interactions necessary for potent binding. nih.govacs.org This is a major factor contributing to the observed low affinity.
Concurrently, the powerful electron-withdrawing effect of the trifluoromethyl moiety lowers the pKa of the basic amine in the tetrahydroisoquinoline ring system. nih.govacs.orgacs.org A lower pKa means the amine is less likely to be protonated at physiological pH. This reduced basicity is unfavorable for the ionic and hydrogen-bonding interactions that are typically crucial for ligand recognition and binding at the α2-adrenoceptor. nih.govacs.org The combination of these steric and electronic disadvantages results in a dramatic loss of affinity for the α2-adrenoceptor, which is the cornerstone of the compound's selectivity. nih.govacs.orgacs.org
Assessment of Antimicrobial Activity in Isoquinoline and Quinoline (B57606) Derivatives
Isoquinoline and quinoline scaffolds are present in many natural alkaloids and have served as the foundation for developing various therapeutic agents, including antimicrobials. frontiersin.orgyoutube.com
Recent research has explored new libraries of isoquinoline and quinoline derivatives for their potential to combat drug-resistant pathogens. A novel class of alkynyl isoquinolines has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Representative compounds, HSN584 and HSN739 , were effective in reducing the intracellular load of MRSA in macrophages. nih.gov Preliminary mechanistic studies suggest that these alkynyl isoquinolines may exert their effect by disrupting the cell wall and nucleic acid biosynthesis of S. aureus. nih.gov
Similarly, various quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov In one study, a series of new quinoline derivatives designed as peptide deformylase (PDF) inhibitors showed excellent in vitro antibacterial activity against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Another investigation into iodo-quinoline derivatives found that all tested compounds exhibited antibacterial effects against Staphylococcus epidermidis and varying levels of antifungal activity against Candida parapsilosis. mdpi.com These findings underscore the potential of isoquinoline and quinoline structures as valuable scaffolds for the development of new antimicrobial agents. nih.govmdpi.com
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| 3-Trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | Trifluoromethylated Tetrahydroisoquinoline |
| 3-Trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline | Trifluoromethylated Tetrahydroisoquinoline |
| 3-Trifluoromethyl-7-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | Trifluoromethylated Tetrahydroisoquinoline |
| 3-Trifluoromethyl-7-cyano-1,2,3,4-tetrahydroisoquinoline | Trifluoromethylated Tetrahydroisoquinoline |
| HSN584 | Alkynyl Isoquinoline |
| HSN739 | Alkynyl Isoquinoline |
| Iodo-quinoline derivatives | Quinoline |
Delimitation of Antibacterial Spectrum and Efficacy
Research into isoquinoline derivatives has revealed a significant antibacterial potential, particularly against resilient Gram-positive bacteria. researchgate.net A novel class of alkynyl isoquinolines demonstrated potent, rapid bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. researchgate.net Notably, representative compounds from this class, HSN584 and HSN739, were effective in reducing MRSA load within macrophages, a capability not shared by the standard antibiotic vancomycin. researchgate.net This highlights the potential of the isoquinoline scaffold to overcome common antibiotic resistance mechanisms. researchgate.net
Further studies on 3-phenylisoquinoline (B1583570) derivatives have quantified their efficacy against both sensitive and resistant strains of Staphylococcus aureus and Enterococcus faecalis. researchgate.net The antibacterial potency was observed to be influenced by the lipophilicity of substituents and the presence of a basic group at the 1-position. researchgate.net For instance, the 1-guanidinomethyl derivative 13a was active against both MRSA and vancomycin-resistant E. faecalis (VRE). researchgate.net
The antibacterial spectrum is not limited to Gram-positive bacteria. A synthetic derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against the Gram-negative bacterium Pseudomonas aeruginosa, showing a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 µg/mL. nih.gov Furthermore, isoquinoline-3-carboxylic acid has demonstrated significant activity against several plant pathogenic bacteria. doaj.org
Table 1: Antibacterial Activity of Selected Isoquinoline Analogues
| Compound Type | Derivative Example | Target Organism | Reported Efficacy (MIC) | Source |
|---|---|---|---|---|
| 3-Phenylisoquinolinium | 1-Guanidinomethyl derivative (13a) | S. aureus (MRSA) | 4 µg/mL | researchgate.net |
| 3-Phenylisoquinolinium | 1-Guanidinomethyl derivative (13a) | E. faecalis (VRE) | 32 µg/mL | researchgate.net |
| Tetrahydroisoquinoline | 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | P. aeruginosa | 6.0 - 24.0 µg/mL (MIC90) | nih.gov |
| Isoquinoline Carboxylic Acid | Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum | 8.38 µg/mL (EC50) | doaj.org |
| Isoquinoline Carboxylic Acid | Isoquinoline-3-carboxylic acid (IQ3CA) | Acidovorax citrulli | 11.53 µg/mL (EC50) | doaj.org |
Evaluation of Antifungal Potency
The isoquinoline framework is also a source of potent antifungal agents. Numerous studies have focused on designing and synthesizing novel isoquinoline derivatives to combat various fungal pathogens, particularly those affecting plants.
Based on a strategy of mimicking natural compounds and splicing pharmacophores, novel 3,4-dihydroisoquinoline (B110456) derivatives were synthesized. Several of these compounds, at a concentration of 50 mg/L, exhibited high inhibition rates (up to 93.0%) against fungi like Physalospora piricola and Rhizotonia cerealis, with efficacy comparable to the commercial fungicide Chlorothalonil. nih.gov Similarly, novel 3-aryl-isoquinoline derivatives were developed that showed excellent antifungal activity, with compound 9f being particularly effective against Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition) at 50 mg/L. acs.org The half-maximal effective concentration (EC50) of compound 9f against P. piricola was found to be 3.651 mg/L. acs.org
Another study on 2-aryl-3,4-dihydroisoquinolin-2-ium bromides found that these simple analogues of natural alkaloids displayed a broad antifungal spectrum. Compound 8 from this series demonstrated the most potent activity against seven different phytopathogenic fungi, with EC50 values ranging from 8.88 to 19.88 µg/mL.
Table 2: Antifungal Activity of Selected Isoquinoline Analogues
| Compound Type | Derivative Example | Target Organism | Reported Efficacy (EC50) | Source |
|---|---|---|---|---|
| 3-Aryl-isoquinoline | Compound 9f | Physalospora piricola | 3.651 mg/L | acs.org |
| Tetrahydroisoquinoline | Compound A13 | Alternaria alternata | 2.375 mg/L | acs.org |
| Tetrahydroisoquinoline | Compound A25 | Alternaria alternata | 2.251 mg/L | acs.org |
| 2-Aryl-3,4-dihydroisoquinolin-2-ium | Compound 8 | Fusarium solani | 8.88 µg/mL | |
| 2-Aryl-3,4-dihydroisoquinolin-2-ium | Compound 8 | Verticillium mali | 19.88 µg/mL |
Mechanistic Hypotheses for Antimicrobial Action (e.g., Inhibition of Key Enzymes, Interference with DNA Synthesis)
The antimicrobial effects of isoquinoline analogues are attributed to several distinct mechanisms of action. One prominent hypothesis involves the disruption of bacterial cell division. Certain 3-phenylisoquinoline derivatives have been identified as targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery. researchgate.net
Another key mechanism is the interference with macromolecular synthesis. Studies on alkynyl isoquinolines indicate that they perturb both cell wall and nucleic acid biosynthesis in S. aureus. researchgate.net Investigations into other derivatives support a broad inhibitory effect on cellular functions, suggesting targets that have a global impact on the bacterial cell. This can include binding directly to nucleic acids; some isoquinoline alkaloids are known to interact with DNA and RNA, disrupting the helical structure and affecting processes like replication and transcription.
Furthermore, some isoquinoline compounds act by compromising cell membrane integrity and down-regulating key proteins. For example, a synthetic derivative was found to inhibit the expression of PhnA and oprL proteins in P. aeruginosa, which are vital for quorum sensing and membrane structure, respectively. nih.gov
Current Research Endeavors in Antineoplastic Applications
The quinoline and isoquinoline frameworks are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for numerous compounds with potent antineoplastic properties. nih.govacs.org
Identification of Anticancer Properties within Isoquinoline and Quinoline Scaffolds
The anticancer potential of the isoquinoline core is well-documented. nih.gov Natural alkaloids and their synthetic derivatives have demonstrated cytotoxicity against a wide variety of cancer cell lines. Pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, are particularly notable for their potent cytotoxic activity. Lamellarin D, for instance, exhibits cytotoxicity in the nanomolar range (38–110 nM) against a large panel of tumor cell types and induces apoptosis in leukemia cells.
Hybrid molecules incorporating the quinoline scaffold also show significant promise. Quinoline-chalcone hybrids have been developed that exhibit potent anticancer activity, with some derivatives showing IC50 values in the nanomolar range (0.009 to 0.016 μM) against various cancer cell lines. The versatility of these scaffolds allows for extensive chemical modification to enhance potency and selectivity against cancer cells. acs.org
Preliminary Exploration of Potential Molecular Targets and Pathways in Cancer Biology
The anticancer activity of isoquinoline and quinoline derivatives is mediated through their interaction with multiple molecular targets and signaling pathways crucial for cancer cell survival and proliferation.
A primary mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. Lamellarin derivatives have been identified as potent inhibitors of Topoisomerase I (Topo-I). Similarly, quinoline-chalcone hybrids may act by intercalating with DNA and inhibiting both Topoisomerase I and II.
Another major area of investigation is the inhibition of protein kinases that drive oncogenic signaling. Quinoline derivatives have been developed as inhibitors of key receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor (VEGF) receptor, and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors disrupts downstream carcinogenic pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR. Specific quinoline derivatives have shown potent dual inhibitory effects on PI3K and mTOR, with IC50 values in the low micromolar range. Lamellarin-type isoquinolines have also been found to inhibit kinases like DYRK1A and GSK-3.
Broader mechanisms include the induction of cell cycle arrest, apoptosis, and autophagy. These effects can be triggered by the ability of isoquinoline alkaloids to bind to nucleic acids, inhibit various enzymes, or generate reactive oxygen species (ROS).
Investigation of Other Reported Pharmacological Activities of Isoquinoline Derivatives
Beyond their antimicrobial and anticancer effects, the isoquinoline scaffold is associated with a wide spectrum of other pharmacological activities. nih.gov This structural motif is present in well-known pharmaceuticals with diverse applications, such as the analgesic morphine and the antitussive codeine. nih.gov
One significant area of research is in neuropharmacology. Isoquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.
The broad bioactivity of this class of compounds also includes anti-inflammatory, antiviral, antimalarial, anti-HIV, antiarrhythmic, antidiabetic, cardioprotective, and antiparasitic properties, making the isoquinoline skeleton a highly versatile and continuously explored scaffold in drug discovery. nih.gov
Characterization of Antiviral Activities
The isoquinoline framework is a key component in the development of new antiviral agents. nih.gov These compounds can interfere with multiple pathways essential for viral replication. nih.gov The antiviral potential of isoquinoline-related alkaloids has been investigated against a variety of viruses, including influenza, HIV, herpes simplex virus (HSV), and coronaviruses. nih.govmdpi.com
Research into isoquinolone derivatives has identified compounds with significant activity against both influenza A and B viruses. nih.gov A high-throughput screening identified an isoquinolone, referred to as compound 1 (3-(6-ethylbenzo[d] nih.govfrontiersin.orgdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)), as a potent inhibitor with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov However, this compound also exhibited considerable cytotoxicity. nih.gov To address this, a series of 22 derivatives were synthesized to improve the safety profile while retaining antiviral efficacy. nih.gov
This synthetic effort led to the identification of compound 21 (6,7-dimethoxy-3-phenylisoquinolone) as a highly potent and less toxic agent, with a high selectivity index (S.I.) against three different influenza strains. nih.gov Further studies confirmed that these compounds act by suppressing the viral RNA replication step. nih.gov The introduction of fluorine-containing groups, such as trifluoromethyl (CF3), into heterocyclic compounds has been shown to significantly increase their antiviral properties. mdpi.com For instance, trifluoromethylthiolane derivatives have demonstrated the ability to inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). researchgate.net This suggests that the trifluoromethyl group on the isoquinoline scaffold could be a key contributor to antiviral activity.
| Compound | Description | Antiviral Activity (Influenza A/B) | Selectivity Index (S.I.) | Reference |
|---|---|---|---|---|
| Compound 1 | 3-(6-ethylbenzo[d] nih.govfrontiersin.orgdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H) | EC₅₀: 0.2-0.6 µM | - | nih.gov |
| Compound 17 | Derivative with methoxy (B1213986) group at R⁷ deleted | Considerable activity against HK strain | 18.8 | nih.gov |
| Compound 21 | 6,7-dimethoxy-3-phenylisoquinolone | Potent activity against three viral strains | >15 | nih.gov |
Assessment of Anti-inflammatory Potential
Isoquinoline derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. frontiersin.orgnih.gov These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.govresearchgate.net
One study evaluated eleven novel isoquinoline-1-carboxamides for their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. nih.gov Three of these compounds (HSR1101, HSR1102, HSR1103) potently suppressed the production of IL-6, TNF-α, and NO. nih.gov Notably, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was also found to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action for HSR1101 involves the inhibition of the MAPKs/NF-κB pathway, which is a central regulator of inflammation. nih.gov
Similarly, a novel isoquinoline alkaloid, Litcubanine A, was found to suppress LPS-induced activation of inflammatory macrophages by modulating the NF-κB pathway and directly inhibiting iNOS protein expression. frontiersin.org In animal models of endotoxemia, another isoquinoline derivative, CYY054c, alleviated plasma concentrations of TNF-α, IL-1β, IL-6, and NO. researchgate.net Furthermore, newly synthesized chiral pyrazolo isoquinoline derivatives showed potent dose-dependent inhibition of nitric oxide production, with IC₅₀ values ranging from 20 to 48 μM in LPS-induced cells, by downregulating iNOS expression. bioworld.com
| Compound/Derivative Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| HSR1101 (N-(2-hydroxyphenyl) isoquinoline-1-carboxamide) | Suppresses pro-inflammatory mediators (IL-6, TNF-α, NO); attenuates iNOS and COX-2 expression. | Inhibition of MAPKs/NF-κB pathway. | nih.gov |
| Litcubanine A | Inhibits LPS-induced activation of inflammatory macrophages and decreases inflammatory factors (iNOS, TNF-α, IL-1β). | Modulation of NF-κB pathway; direct binding to iNOS protein. | frontiersin.org |
| CYY054c | Alleviated plasma TNF-α, IL-1β, IL-6, and NO concentrations in an animal model. | Reduction of NF-κB-mediated inflammatory mediators. | researchgate.net |
| Chiral pyrazolo isoquinolines | Potent nitric oxide inhibitory ability (IC₅₀: 20-48 μM). | Downregulation and suppression of iNOS expression. | bioworld.com |
Examination of Antioxidant Properties
The antioxidant potential of isoquinoline analogues is an area of active research, with studies demonstrating their capacity to act as free-radical scavengers. mdpi.com The ability of these compounds to donate hydrogen or electrons is key to their antioxidant activity. mdpi.com
A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives tested their free-radical scavenging activity using multiple assays, including DPPH• (2,2-diphenyl-1-picrylhydrazyl radical) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical). mdpi.com Several of the synthesized compounds exhibited potent radical scavenging capabilities, with some showing activity superior to the standard antioxidant ascorbic acid in the DPPH assay. mdpi.com The study highlighted that the presence and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant properties, with an ortho arrangement of two hydroxyl groups enhancing the activity. mdpi.com
Another study investigated new synthetic quinoline derivatives, structurally related to isoquinolines, and found that their antioxidant potential varied based on their specific functional groups. nih.gov For example, compound Qui3, which possesses a hydroxyl group, showed strong antioxidant activity against the DPPH radical, whereas other analogues were less effective. nih.gov This underscores the importance of specific structural features for radical scavenging. The primary mechanisms by which these compounds exert their antioxidant effects are believed to be through single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives (e.g., 5e, 5g, 9) | DPPH• Scavenging | Showed better EC₅₀ values than the standard, ascorbic acid. | mdpi.com |
| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | ABTS•+, O₂•⁻, •NO Scavenging | Demonstrated potent scavenging activity on at least one tested free radical. | mdpi.com |
| Quinoline Derivative (Qui2) | ABTS•+ Scavenging | Exhibited antioxidant activity against the ABTS cation radical. | nih.gov |
| Quinoline Derivative (Qui3) | DPPH• & ABTS•+ Scavenging | Showed antioxidant potential against both DPPH and ABTS radicals. | nih.gov |
Detection of Anticonvulsant Effects
The development of novel anticonvulsant agents is crucial for managing epilepsy, a common neurological disorder. nih.govnih.gov Research has shown that heterocyclic compounds, including isoquinoline derivatives, possess potential anticonvulsant activity. nih.gov
In one study, two new series of 3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their anticonvulsant effects in murine models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov These tests are standard preclinical models for identifying compounds that can prevent the spread of seizures (MES test) or raise the seizure threshold (scPTZ test). nih.gov
Among the synthesized compounds, 9-(hexyloxy)-5,6-dihydro- nih.govfrontiersin.orgmdpi.comtriazolo[3,4-a]isoquinolin-3(2H)-one (compound 9a) demonstrated significant anticonvulsant activity in the MES test, with a median effective dose (ED₅₀) of 63.31 mg/kg. nih.gov This compound also showed potent activity against PTZ-induced seizures. nih.gov The fusion of a triazole ring to the isoquinoline structure appears to be a promising strategy for developing anticonvulsants. nih.govnih.gov Molecular docking studies for compound 9a suggested a possible interaction with the benzodiazepine (B76468) (BZD)-binding site of the γ-aminobutyric acidA (GABAA) receptor, a key target for many existing anticonvulsant drugs. nih.gov
| Compound | Anticonvulsant Test Model | Result | Potential Mechanism | Reference |
|---|---|---|---|---|
| 9a (9-(hexyloxy)-5,6-dihydro- nih.govfrontiersin.orgmdpi.comtriazolo[3,4-a]isoquinolin-3(2H)-one) | Maximal Electroshock (MES) | Significant activity with ED₅₀ = 63.31 mg/kg. | Possible binding to the BZD site of the GABA-A receptor. | nih.gov |
| 9a (9-(hexyloxy)-5,6-dihydro- nih.govfrontiersin.orgmdpi.comtriazolo[3,4-a]isoquinolin-3(2H)-one) | Pentylenetetrazole (PTZ) | Demonstrated potent activity. | Possible binding to the BZD site of the GABA-A receptor. | nih.gov |
Advanced Computational Modeling and Spectroscopic Characterization of 3 Methyl 7 Trifluoromethyl Isoquinoline
Comprehensive Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. For 3-Methyl-7-(trifluoromethyl)isoquinoline, DFT calculations would provide profound insights into its fundamental chemical nature.
DFT calculations would be employed to optimize the geometry of this compound, determining the most stable conformation by finding the minimum energy structure. These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.
The electronic properties of the molecule are described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For fluorinated compounds, the introduction of the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's stability. emerginginvestigators.org
DFT calculations can also predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals in experimental spectra. cdnsciencepub.com The predicted chemical shifts for this compound would be compared with experimental data to confirm the proposed structure. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a downfield shift (higher ppm) for the protons and carbons in its vicinity. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. nih.gov These calculated frequencies, after appropriate scaling, can be matched with experimental IR spectra to identify characteristic functional group vibrations. Key predicted vibrations for this compound would include C-H stretching of the methyl group and aromatic rings, C=N stretching of the isoquinoline (B145761) core, and the characteristic strong absorptions of the C-F bonds in the trifluoromethyl group.
Mass Spectrometry (MS) Fragmentation: While DFT is not the primary tool for predicting mass spectra, understanding the electronic structure and bond strengths from DFT can help rationalize observed fragmentation patterns. For trifluoromethyl-substituted heterocycles, common fragmentation pathways involve the loss of the CF3 radical or a neutral CF2 molecule. fluorine1.ru The predicted fragmentation pattern for this compound would likely show a prominent molecular ion peak followed by fragments corresponding to the loss of a methyl radical, a trifluoromethyl radical, and other characteristic cleavages of the isoquinoline ring.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While computational methods provide valuable predictions, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.goveurjchem.com Obtaining suitable crystals of this compound would allow for the precise determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, the crystal structure would reveal the packing arrangement of the molecules in the unit cell and provide experimental evidence for the intermolecular interactions predicted by computational analysis. eurjchem.com This definitive structural information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.
Application of Advanced NMR and High-Resolution Mass Spectrometry Techniques for Comprehensive Structural Elucidation and Purity Assessment
Beyond basic 1D NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be employed for the complete and unambiguous assignment of all proton and carbon signals, especially for the aromatic protons of the substituted isoquinoline ring system.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. rsc.org By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of this compound and assessing its purity.
Predicted Spectroscopic Data
The following tables present hypothetical yet realistic spectroscopic data for this compound, based on known values for similar substituted isoquinolines.
Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 9.25 | s | - | H-1 |
| 8.10 | d | 8.5 | H-5 |
| 7.95 | s | - | H-8 |
| 7.70 | d | 8.5 | H-6 |
| 7.60 | s | - | H-4 |
Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 152.5 | C-1 |
| 149.0 | C-3 |
| 136.0 | C-8a |
| 131.0 (q, 2JCF = 33 Hz) | C-7 |
| 129.5 | C-5 |
| 128.0 | C-4a |
| 126.5 | C-6 |
| 124.0 (q, 1JCF = 272 Hz) | CF3 |
| 123.0 | C-8 |
| 118.0 | C-4 |
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm-1) | Intensity | Assignment |
|---|---|---|
| 3050 | Medium | Aromatic C-H Stretch |
| 2925 | Weak | Methyl C-H Stretch |
| 1620 | Strong | C=N Stretch |
| 1580 | Strong | C=C Stretch |
| 1320 | Very Strong | C-F Stretch (asymmetric) |
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
|---|---|
| [M]+• | 211.0609 |
| [M-CH3]+ | 196.0375 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
